2-(2-(Anthracen-9-ylmethylene)hydrazinyl)-2-oxo-N-phenylacetamide
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Overview
Description
2-(2-(Anthracen-9-ylmethylene)hydrazinyl)-2-oxo-N-phenylacetamide is a complex organic compound that features an anthracene moiety, a hydrazone linkage, and a phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Anthracen-9-ylmethylene)hydrazinyl)-2-oxo-N-phenylacetamide typically involves the condensation of anthracene-9-carbaldehyde with hydrazine derivatives, followed by the reaction with phenylacetamide. The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Anthracen-9-ylmethylene)hydrazinyl)-2-oxo-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The phenylacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylacetamide derivatives.
Scientific Research Applications
2-(2-(Anthracen-9-ylmethylene)hydrazinyl)-2-oxo-N-phenylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-(Anthracen-9-ylmethylene)hydrazinyl)-2-oxo-N-phenylacetamide involves its interaction with DNA through intercalation. The anthracene moiety inserts between DNA base pairs, disrupting the normal function of the DNA and inhibiting processes such as replication and transcription. This mechanism is similar to that of other DNA-intercalating agents used in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Anthracyclines: Such as doxorubicin and mitoxantrone, which also intercalate into DNA and are used as anticancer agents.
Anthraquinones: Compounds like anthraquinone itself, which are derived from the oxidation of anthracene.
Uniqueness
2-(2-(Anthracen-9-ylmethylene)hydrazinyl)-2-oxo-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and its potential as a DNA-binding agent make it a valuable compound for further research and development .
Properties
CAS No. |
356097-29-5 |
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Molecular Formula |
C23H17N3O2 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N'-[(E)-anthracen-9-ylmethylideneamino]-N-phenyloxamide |
InChI |
InChI=1S/C23H17N3O2/c27-22(25-18-10-2-1-3-11-18)23(28)26-24-15-21-19-12-6-4-8-16(19)14-17-9-5-7-13-20(17)21/h1-15H,(H,25,27)(H,26,28)/b24-15+ |
InChI Key |
KPZOUYNXQNIIIH-BUVRLJJBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
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